molecular formula C14H14F2N2O B2386573 (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024619-72-4

(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2386573
CAS No.: 1024619-72-4
M. Wt: 264.276
InChI Key: GREVDAHPDOXKBZ-HJWRWDBZSA-N
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Description

(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by the presence of a difluorophenyl group, an amino group, a dimethylpropanoyl group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves the following steps:

    Formation of the difluorophenylamine intermediate: This step involves the reaction of 2,4-difluoronitrobenzene with a suitable reducing agent, such as iron powder in the presence of hydrochloric acid, to yield 2,4-difluoroaniline.

    Acylation: The 2,4-difluoroaniline is then acylated using 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine, to form the corresponding amide.

    Formation of the enenitrile moiety: The final step involves the reaction of the amide with a suitable reagent, such as phosphorus oxychloride, to introduce the prop-2-enenitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity. Research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity, while the enenitrile moiety can participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2,4-Dichlorophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile
  • 3-((2,4-Dibromophenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile
  • 3-((2,4-Dimethylphenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile

Uniqueness

Compared to similar compounds, (2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of fluorine atoms in the phenyl ring Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity

Properties

IUPAC Name

(2Z)-2-[(2,4-difluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c1-14(2,3)13(19)9(7-17)8-18-12-5-4-10(15)6-11(12)16/h4-6,8,18H,1-3H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREVDAHPDOXKBZ-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=C(C=C(C=C1)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC1=C(C=C(C=C1)F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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